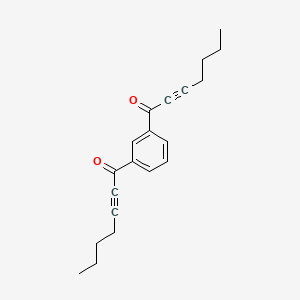
9-Decen-6-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decen-6-yn-1-ol is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decen-6-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Decyne, which can be achieved using a Lindlar catalyst to selectively reduce the triple bond to a double bond, forming this compound. Another approach involves the hydroboration-oxidation of 9-Decyne, where the alkyne is first converted to a borane intermediate, followed by oxidation to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of supported palladium or platinum catalysts in the presence of hydrogen gas is a common method for the selective reduction of alkynes to alkenes, which can then be further processed to obtain the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Decen-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-Decenoic acid or 9-Decenal, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the triple bond can yield 9-Decen-1-ol, while further reduction can produce 9-Decanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 9-Decenoic acid, 9-Decenal
Reduction: 9-Decen-1-ol, 9-Decanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
9-Decen-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alkenes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Decen-6-yn-1-ol involves its interaction with various molecular targets and pathways. The presence of both a double bond and a triple bond allows the compound to participate in a variety of chemical reactions, including addition and substitution reactions. These reactions can lead to the formation of new chemical entities with distinct biological activities. The hydroxyl group in this compound also plays a crucial role in its reactivity, enabling the formation of hydrogen bonds and facilitating interactions with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
9-Decen-1-ol: Similar in structure but lacks the triple bond, making it less versatile in certain chemical reactions.
9-Decyn-1-ol: Contains a triple bond but lacks the double bond, limiting its reactivity compared to 9-Decen-6-yn-1-ol.
1-Decanol: A saturated alcohol with no double or triple bonds, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a double bond, a triple bond, and a hydroxyl group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile compound for scientific research.
Propriétés
Numéro CAS |
197901-51-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
dec-9-en-6-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3,6-10H2 |
Clé InChI |
HSLXEQVCALQGCB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC#CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


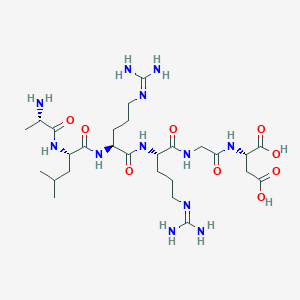
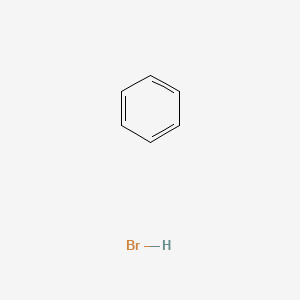
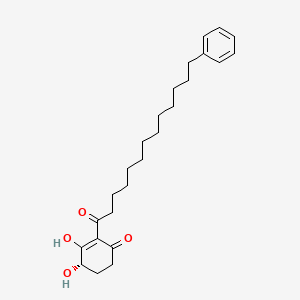
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
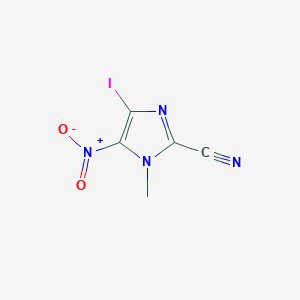
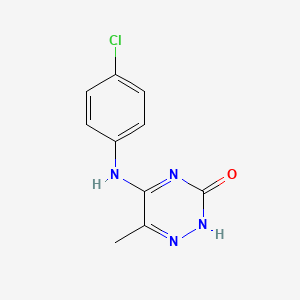
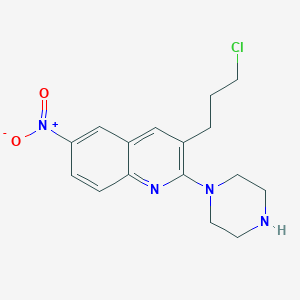

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
